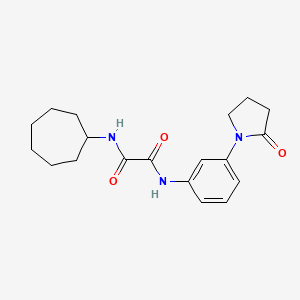

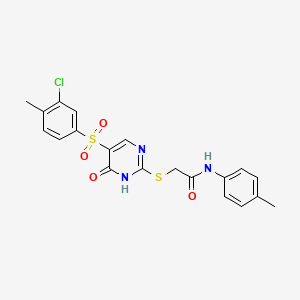

N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound that belongs to the class of oxalamides, which are characterized by the presence of the oxalamide moiety within their molecular structure. While the specific compound is not directly described in the provided papers, oxalamides, in general, are known for their potential applications in various fields, including medicinal chemistry and material science due to their ability to engage in hydrogen bonding and their conformational flexibility.

Synthesis Analysis

The synthesis of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involves the combination of aryl substituents with cyclohexanecarboxamide frameworks. The synthesis process is typically characterized by the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy to confirm the structure of the synthesized compounds . Although the exact synthesis method for this compound is not detailed, similar synthetic strategies may be employed, with adjustments to accommodate the unique substituents of the compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined using single-crystal X-ray diffraction studies. These compounds often crystallize in specific space groups and exhibit certain conformational features, such as a chair conformation for the cyclohexane ring and stabilization by intramolecular hydrogen bonds . For oxalamide derivatives, polymorphism can be observed, where different conformations, such as syn-periplanar and anti-periplanar, can have nearly identical energies, indicating flexibility in their molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of oxalamide compounds can be influenced by their ability to form hydrogen bonds. In the case of N,N'-bis(pyridin-3-ylmethyl)oxalamide, the presence of amide-N–H···O(amide) hydrogen bonding is crucial for the formation of supramolecular tapes and further interactions that lead to the assembly of complex molecular architectures . These hydrogen bonding capabilities suggest that this compound may also participate in similar chemical reactions, contributing to its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are closely related to their molecular structures. The presence of hydrogen bonding can significantly influence the melting points, solubility, and crystalline properties of these compounds. For instance, the ability to form supramolecular tapes and layers through hydrogen bonding and other non-covalent interactions can affect the material properties of the compound, such as its mechanical strength and thermal stability . The specific physical and chemical properties of this compound would need to be determined experimentally, but they are likely to be influenced by its oxalamide core and the nature of its substituents.

Aplicaciones Científicas De Investigación

Antitumor Agents and Cell Death Induction

N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, a compound with a structural resemblance to the query chemical, acts as an antitumor agent through phenotype-specific cytotoxic activity. Its mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types, leading to programmed cell death (PCD) potentially through oxidative stress from H2O2 production. This provides insights into the role of polyamine catabolism in the selective cytotoxic activity of polyamine analogues (Ha et al., 1997).

Synthesis and Chemical Characterization

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the versatility of oxalamide compounds in chemical synthesis. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement, showcasing the operational simplicity and high yield, thus contributing significantly to the field of organic synthesis and medicinal chemistry (Mamedov et al., 2016).

Antibacterial, Antifungal, and Antitubercular Studies

Spiro[pyrrolidin-2,3′-oxindoles], synthesized through 1,3-dipolar cycloaddition reactions, were screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited good activities comparable to established standard drugs, showcasing the therapeutic potential of oxalamide derivatives in treating various infections (Haddad et al., 2015).

Propiedades

IUPAC Name |

N-cycloheptyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-17-11-6-12-22(17)16-10-5-9-15(13-16)21-19(25)18(24)20-14-7-3-1-2-4-8-14/h5,9-10,13-14H,1-4,6-8,11-12H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDGRDFHULUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)